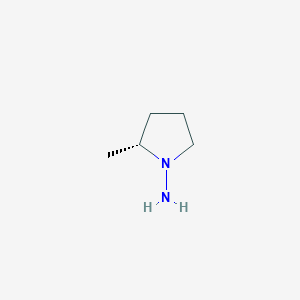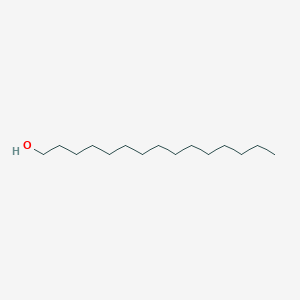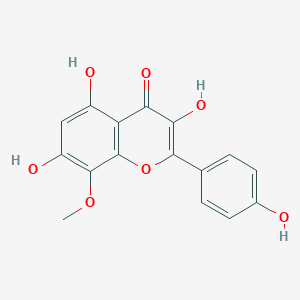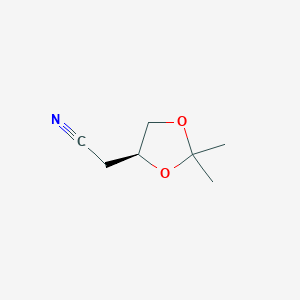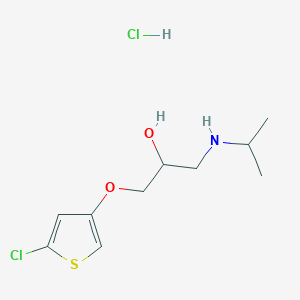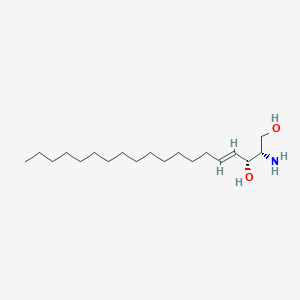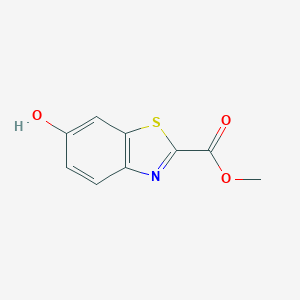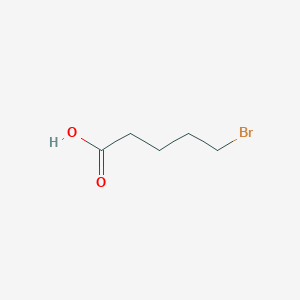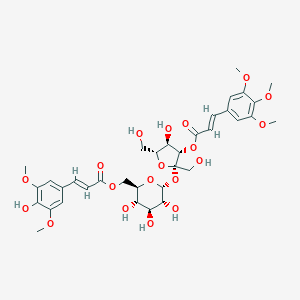
Vinaginsenoside R4
Descripción general
Descripción
Currently, there is no direct information available on "Vinaginsenoside R4" from the provided papers. However, there is a related compound, Vina-ginsenoside R7 (R7), which has been studied for its pharmacological activities. Vina-ginsenoside R7 has been shown to possess antioxidant and anti-inflammatory properties and may protect against skin photodamage resulting from UVB irradiation by affecting various pathways and factors such as MMP secretion, TGF-β1, type I procollagen, NF-κB, Nrf2, and pro-inflammatory cytokines .
Synthesis Analysis
The papers provided do not discuss the synthesis of Vinaginsenoside R4. However, there is a study on the synthesis of poly-(R)-3-hydroxybutyrate by the class III synthase from Allochromatium vinosum, which is unrelated to Vinaginsenoside R4 but provides insight into the synthesis of a biopolymer using an alternative substrate, HB-NAC, and the role of N-acetylcysteamine (NAC) in the chain termination reaction . Another paper details the total synthesis of (-)- and ent-(+)-vindoline, which is a different compound but showcases a unique reaction cascade that forms multiple bonds and rings in a single step .
Molecular Structure Analysis
The molecular structure of Vinaginsenoside R4 is not provided in the papers. However, the synthesis of vindoline involves the formation of a pentacyclic ring system with multiple stereocenters, which highlights the complexity that can be involved in the molecular structures of natural products .
Chemical Reactions Analysis
There is no specific information on the chemical reactions of Vinaginsenoside R4. The provided papers do not cover this aspect. However, the paper on Vina-ginsenoside R7 suggests that it can influence the expression and activity of various molecules involved in the skin's response to UVB irradiation, indicating that it may participate in biochemical reactions related to inflammation and oxidative stress .
Physical and Chemical Properties Analysis
The physical and chemical properties of Vinaginsenoside R4 are not discussed in the provided papers. The papers focus on the biological activities of Vina-ginsenoside R7 , the synthesis of a biopolymer , and the total synthesis of vindoline , none of which provide information on the physical and chemical properties of Vinaginsenoside R4.
Aplicaciones Científicas De Investigación
Vinaginsenoside R4 has been isolated from the leaves of hydroponic Panax ginseng and has shown potential as an inhibitor of melanogenesis .
Application Summary
The compound was found to inhibit melanogenesis, the process that leads to skin pigmentation . This suggests that Vinaginsenoside R4 could potentially be used in skin whitening compounds .
Experimental Procedures
The chemical structures of Vinaginsenoside R4 were determined based on spectroscopic methods, including fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy .
Results and Outcomes
The melanogenic inhibitory activity of Vinaginsenoside R4 was found to be 27.8% at a concentration of 80 µM . It also showed inhibitory activity on body pigmentation on a zebrafish model, which is commonly used as a model for biomedical or cosmetic research .
Direcciones Futuras
While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAEODBOCLNBU-GYMUUCMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinaginsenoside R4 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



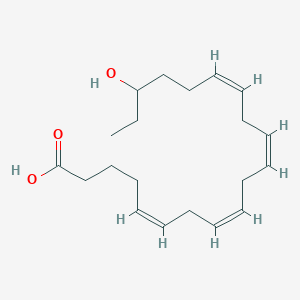
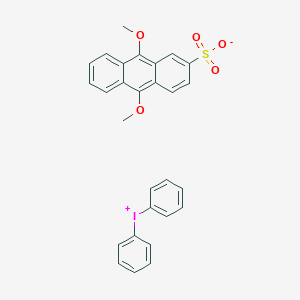
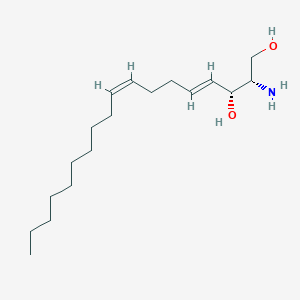
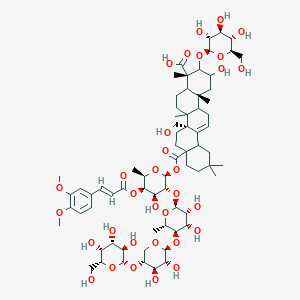
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
